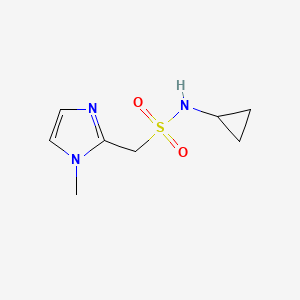![molecular formula C10H9Cl2N5 B13976199 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as an important intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with chlorinating agents to form the intermediate 4-chloro-1-methyl-1H-pyrazole. This intermediate then undergoes further cyclization with suitable reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of high-temperature and high-pressure reactors, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar reactivity and applications.
Uniqueness
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C10H9Cl2N5 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H8ClN5.ClH/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8;/h2-6H,1H3;1H |
Clé InChI |
QKUDUXKQUNCZFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)




![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)




